2-Propynamide, N-2-propenyl-
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Overview
Description
2-Propynamide, N-2-propenyl- is an organic compound with the molecular formula C6H7NO. It is characterized by the presence of both a propynamide and a propenyl group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
The synthesis of 2-Propynamide, N-2-propenyl- typically involves the reaction of a propiolic acid ester with an amine. The reaction is carried out in water at a temperature range of about -10°C to 10°C. The specific conditions and reagents used can vary, but the general process involves the following steps :
Reacting a propiolic acid ester: (e.g., methyl or ethyl ester) with an amine (e.g., N-2-propenylamine).
Maintaining the reaction temperature: between -10°C and 10°C.
Using a ratio: of the propiolic acid ester to the amine of about 1.0 to 1.2.
Chemical Reactions Analysis
2-Propynamide, N-2-propenyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propenyl group can be replaced by other nucleophiles.
Scientific Research Applications
2-Propynamide, N-2-propenyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propynamide, N-2-propenyl- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes .
Comparison with Similar Compounds
2-Propynamide, N-2-propenyl- can be compared with other similar compounds such as:
2-Propenamide, N,N-dimethyl-: This compound has a similar structure but with dimethyl groups instead of the propenyl group.
2-Propen-1-amine, N-2-propenyl-: This compound has an amine group instead of the amide group, making it more reactive in certain chemical reactions.
(Z,Z)-Selanediylbis (2-propenamides): These compounds contain selenium and have unique properties, including high glutathione peroxidase-like activity.
The uniqueness of 2-Propynamide, N-2-propenyl- lies in its combination of the propynamide and propenyl groups, which confer distinct reactivity and versatility in various applications.
Properties
CAS No. |
146722-42-1 |
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Molecular Formula |
C6H7NO |
Molecular Weight |
109.13 g/mol |
IUPAC Name |
N-prop-2-enylprop-2-ynamide |
InChI |
InChI=1S/C6H7NO/c1-3-5-7-6(8)4-2/h2-3H,1,5H2,(H,7,8) |
InChI Key |
ZKTAYBWTWJVZGR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C#C |
Origin of Product |
United States |
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